molecular formula C8H4ClIN2 B3032104 5-Chloro-8-iodo-1,6-naphthyridine CAS No. 107484-69-5

5-Chloro-8-iodo-1,6-naphthyridine

Cat. No. B3032104
CAS RN: 107484-69-5
M. Wt: 290.49 g/mol
InChI Key: YSROTEYFZGPVRW-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-1,6-naphthyridine is a chemical compound with the molecular formula C8H4ClIN2. It has a molecular weight of 290.49 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Chloro-8-iodo-1,6-naphthyridine is 1S/C8H4ClIN2/c9-8-5-2-1-3-11-7(5)6(10)4-12-8/h1-4H .


Physical And Chemical Properties Analysis

5-Chloro-8-iodo-1,6-naphthyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-8-iodo-1,6-naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have explored their potential as:

Synthesis Strategies

Synthesis of 5-Chloro-8-iodo-1,6-naphthyridine: Several synthetic strategies have been employed to access this compound. For instance, ring formation can be achieved through heat-assisted intramolecular cyclization, followed by decarboxylation .

Applications

Biological Activity: The biological activity of these heterocycles has been extensively studied. Researchers have explored their interactions with enzymes, receptors, and cellular targets.

Other Applications: Beyond medicinal chemistry, 5-Chloro-8-iodo-1,6-naphthyridine derivatives find applications in materials science, catalysis, and supramolecular chemistry.

Safety and Hazards

The safety information for 5-Chloro-8-iodo-1,6-naphthyridine indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Naphthyridines, including 5-Chloro-8-iodo-1,6-naphthyridine, have diverse biological activities and photochemical properties, making them important in medicinal chemistry and materials science . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines is of considerable interest .

properties

IUPAC Name

5-chloro-8-iodo-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-11-7(5)6(10)4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSROTEYFZGPVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602300
Record name 5-Chloro-8-iodo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-iodo-1,6-naphthyridine

CAS RN

107484-69-5
Record name 5-Chloro-8-iodo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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